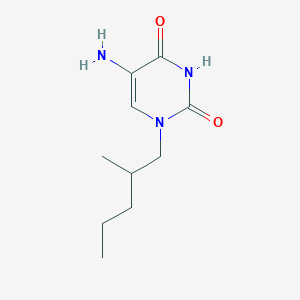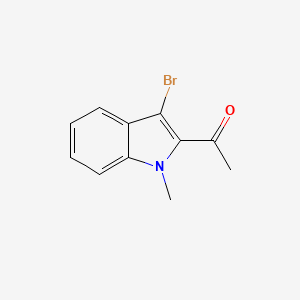
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom attached to the third position of the indole ring, a methyl group at the first position, and an ethanone group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone typically involves the bromination of 1-methylindole followed by acylation. One common method includes:
Bromination: 1-Methylindole is treated with bromine in the presence of a solvent like acetic acid to introduce the bromine atom at the third position.
Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: 1-(3-Amino-1-methyl-1H-indol-2-yl)ethanone
Oxidation: 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanoic acid
Reduction: 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanol
Coupling: Biaryl derivatives
科学研究应用
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.
相似化合物的比较
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
1-Methylindole: Lacks the bromine and ethanone groups, making it less reactive.
1-(3-Chloro-1-methyl-1H-indol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(3-Bromo-1H-indol-2-yl)ethanone: Lacks the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
57554-68-4 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC 名称 |
1-(3-bromo-1-methylindol-2-yl)ethanone |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-10(12)8-5-3-4-6-9(8)13(11)2/h3-6H,1-2H3 |
InChI 键 |
IRANXEPTQSRFEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


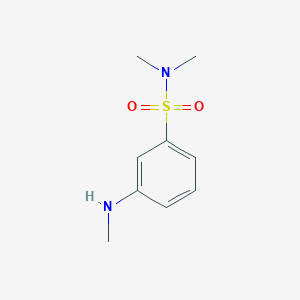
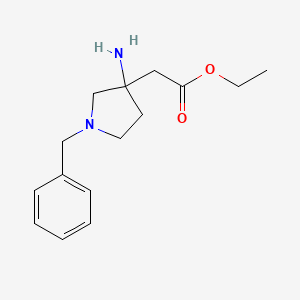
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
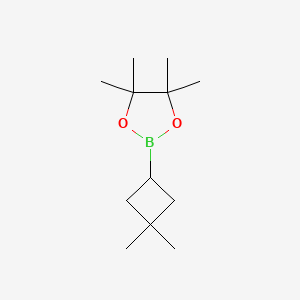
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
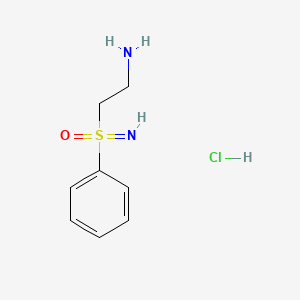
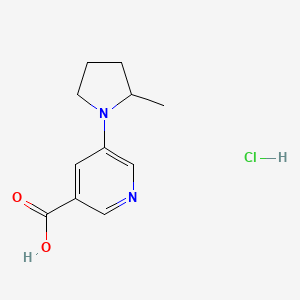
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
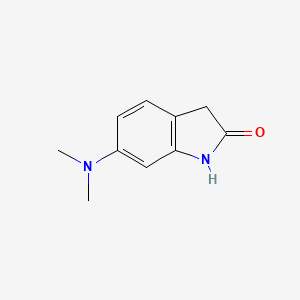
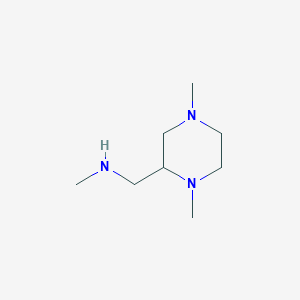
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
